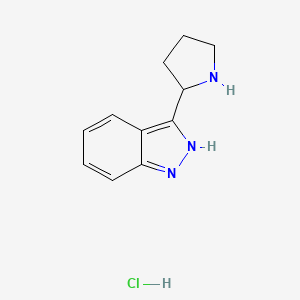
3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the development of compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, pyrrolidine-2-ones can be formed through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Applications De Recherche Scientifique
Synthesis and Characterization
Research into 3-(Pyrrolidin-2-yl)-1H-indazole derivatives has led to the synthesis of various compounds with potential applications in pharmacology and material science. For instance, a study on the design, synthesis, and characterization of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives revealed their anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Reddy et al., 2015). Additionally, ionic liquid catalyzed synthesis under solvent-free conditions has been explored for the production of 2H-Pyridazino[1,2-a]indazole derivatives, showcasing an environmentally benign approach to compound synthesis (Ding & Guo, 2016).
Anti-proliferative Effects and Kinase Inhibition
The anti-proliferative effects of 3-(pyrrolidin-2-yl)-1H-indazole derivatives on cancer cell lines have been extensively studied. One series of derivatives demonstrated significant potency against various human cancer cell lines, particularly targeting the Aurora A kinase, which plays a crucial role in cell division and cancer progression (Song et al., 2015).
Chemical Sensing and Fluorescence
Research has also focused on the development of chemical sensors using 3-(pyrrolidin-2-yl)-1H-indazole derivatives. For instance, a study on pyrrolidine constrained bipyridyl-dansyl click fluoroionophore demonstrated its application as a selective chemosensor for Al3+ ions, indicating potential uses in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).
Catalysis and Polymerization
The catalytic properties of 3-(pyrrolidin-2-yl)-1H-indazole complexes have been explored for applications in polymerization processes. For example, chromium(III) complexes with bis(azolylcarbonyl)pyridine ligands, derived from 1H-indazole, have been shown to initiate ethylene polymerization, suggesting their utility in industrial polymer production (Hurtado et al., 2011).
Mécanisme D'action
While the specific mechanism of action for “3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride” is not available, pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Orientations Futures
The pyrrolidine scaffold is a promising area of research in drug discovery. Future work could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, further studies could explore the potential of pyrrolidine alkaloids as sources of pharmacologically active lead compounds .
Propriétés
IUPAC Name |
3-pyrrolidin-2-yl-2H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)11(14-13-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYALACLUHZKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C=CC=CC3=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

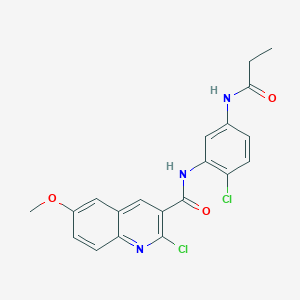
![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)
![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)
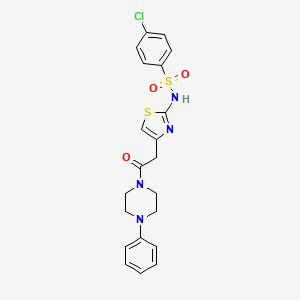
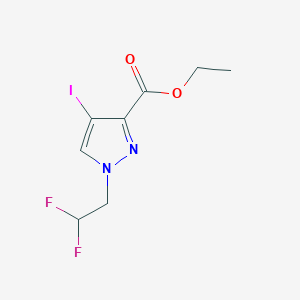

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
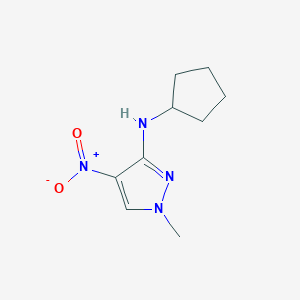
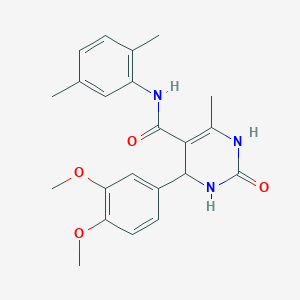
![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)

![Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2730166.png)